(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217447-55-6
VCID: VC8358020
InChI: InChI=1S/C22H17F12NO.ClH/c1-36-18(17-3-2-4-35-17,11-5-13(19(23,24)25)9-14(6-11)20(26,27)28)12-7-15(21(29,30)31)10-16(8-12)22(32,33)34;/h5-10,17,35H,2-4H2,1H3;1H/t17-;/m1./s1
SMILES: COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Molecular Formula: C22H18ClF12NO
Molecular Weight: 575.8 g/mol

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride

CAS No.: 1217447-55-6

Cat. No.: VC8358020

Molecular Formula: C22H18ClF12NO

Molecular Weight: 575.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride - 1217447-55-6

Specification

CAS No. 1217447-55-6
Molecular Formula C22H18ClF12NO
Molecular Weight 575.8 g/mol
IUPAC Name (2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]-methoxymethyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C22H17F12NO.ClH/c1-36-18(17-3-2-4-35-17,11-5-13(19(23,24)25)9-14(6-11)20(26,27)28)12-7-15(21(29,30)31)10-16(8-12)22(32,33)34;/h5-10,17,35H,2-4H2,1H3;1H/t17-;/m1./s1
Standard InChI Key GUJSIYSDKRDTDD-UNTBIKODSA-N
Isomeric SMILES COC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
SMILES COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Canonical SMILES COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₁₈ClF₁₂NO, with a molecular weight of 575.82 g/mol . It consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a hydroxymethyl group, which is further functionalized with bis(3,5-bis(trifluoromethyl)phenyl) and methoxy groups. The hydrochloride salt form enhances solubility in polar solvents, a common strategy for improving handling in catalytic applications .

Key Structural Attributes:

  • Pyrrolidine Core: Provides rigidity and chiral centers for stereoselective interactions.

  • Bis(3,5-bis(trifluoromethyl)phenyl) Groups: Electron-withdrawing trifluoromethyl (-CF₃) substituents enhance Lewis acidity and stabilize transition states via π-π interactions .

  • Methoxy-Methyl Bridge: Modifies steric bulk and electronic density around the catalytic site .

The stereochemistry at the 2-position is strictly (R), which dictates enantioselectivity in reactions. Comparative studies with the (S)-enantiomer (CAS 848821-76-1) reveal divergent catalytic outcomes, underscoring the importance of absolute configuration .

Synthesis and Production

Synthetic Pathways

The hydrochloride salt is synthesized via a multi-step sequence starting from (R)-prolinol derivatives. A representative route involves:

  • Silylation: Protection of the hydroxyl group in (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol using trimethylsilyl trifluoromethanesulfonate (TMSOTf) .

  • Methoxylation: Introduction of the methoxy group via nucleophilic substitution or etherification.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

This method achieves high enantiomeric excess (≥99% e.e.), as confirmed by chiral HPLC . Alternative routes may employ asymmetric hydrogenation or enzymatic resolution, though these are less commonly reported .

Industrial-Scale Production

Large-scale synthesis faces challenges due to the compound’s sensitivity to moisture and oxygen. Production typically occurs under inert atmospheres (nitrogen or argon) with rigorous temperature control (2–8°C) . Custom synthesis services, such as those offered by LGC Standards and Santa Cruz Biotechnology, provide the compound in milligram to kilogram quantities, though lead times vary due to regulatory requirements .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting PointNot reported
Boiling Point382.4±37.0 °C (predicted)
Density1.319±0.06 g/cm³ (predicted)
SolubilityChloroform, ethyl acetate
Storage Conditions-20°C under inert gas

The compound is a white to off-white crystalline solid, hygroscopic in its free base form. The hydrochloride salt exhibits improved stability, with a predicted pKa of 9.34±0.10, facilitating its use in mildly acidic or neutral conditions .

Applications in Asymmetric Catalysis

Cyclocondensation Reactions

The catalyst enables enantioselective cyclocondensation of enals with methylenepyrrolidines, yielding nitrogen-containing heterocycles with >90% enantiomeric excess (e.e.) . This reaction is pivotal in synthesizing bioactive alkaloids and pharmaceuticals.

Propargylic Alkylation

In propargylic alkylation of esters with aldehydes, the compound’s bulky trifluoromethyl groups enforce facial selectivity, achieving diastereomeric ratios up to 20:1 . This method is widely employed in natural product synthesis, such as terpene derivatives.

Aza-Michael Additions

The catalyst accelerates aza-Michael reactions between β-ketosulfoxides and α,β-unsaturated aldehydes, producing β-amino carbonyl compounds with quaternary stereocenters . These products serve as intermediates in protease inhibitor development.

Epoxidation and Aziridination

The compound facilitates asymmetric epoxidation of enals, yielding epoxides with 85–95% e.e., critical for chiral epoxy alcohol precursors . Similarly, aziridination reactions generate strained three-membered rings used in antibiotic synthesis.

SupplierPurityPackagingPrice Range
SIGMA-RBI≥95%50 mg–5 g$200–$5,000
Santa Cruz Biotechnology≥99%10 mg–1 g$150–$4,500
LGC StandardsCustom100 mg–10 gQuote-based

Suppliers emphasize compliance with international safety regulations (REACH, TSCA). Custom synthesis requires advance negotiation due to BSL-2 handling restrictions and export controls .

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